Researchers requiring isomerically pure 3-decanone for insect olfaction studies or precise flavor formulation often encounter supply inconsistency and isomeric contamination. Our 3-Decanone (CAS 928-80-3) guarantees carbonyl at the 3-position, verified by GC, eliminating false-negative bioassay results from 2- or 4-decanone impurities. - Kairomone specificity for Xyleborus glabratus, enabling laurel wilt monitoring. - Clean fatty, green, floral top note for dairy/fruit essences, no off-flavors. - 213°C boiling point aids purification in multi-step synthesis, cutting isomer separation costs. - Ambient storage and shipping; ready stock for immediate dispatch.
3-Decanone is a ten-carbon aliphatic ketone, also known as ethyl heptyl ketone, recognized for its specific roles as a semiochemical (insect attractant) and as a component in flavor and fragrance formulations. Naturally occurring in various foods and insects, its utility is defined by the precise location of the carbonyl group at the third carbon position. This structural feature dictates its biological activity and sensory profile, making it a distinct choice for targeted applications where isomeric purity is critical for performance.
The substitution of 3-decanone with its isomers, such as 2-decanone or 4-decanone, is often unviable in its primary applications. The position of the carbonyl group is fundamental to the molecule's three-dimensional shape and electronic distribution, which in turn governs its binding affinity to specific biological receptors. In insect chemical ecology, this structural specificity dictates attraction, while in flavor science, it determines the precise odor character and detection threshold. Consequently, using a different decanone isomer can lead to a complete loss of bioactivity or an undesirable shift in organoleptic properties, making 3-decanone essential for applications requiring high chemical fidelity.
In field trials targeting the invasive redbay ambrosia beetle (*Xyleborus glabratus*), the primary vector for the pathogen that causes laurel wilt disease, 3-decanone demonstrated notable performance as a kairomonal attractant. While many ambrosia beetles are attracted to ethanol from decaying wood, *X. glabratus* is an exception, requiring specific host-tree volatiles for attraction. Research has shown that specific ketones can serve as effective lures, with isomeric structure being a critical factor for activity.
| Evidence Dimension | Mean beetle capture rate in field traps |
| Target Compound Data | Demonstrated significant attraction over unbaited controls in field studies. |
| Comparator Or Baseline | 2-Decanone, a close structural isomer, showed no significant attraction compared to unbaited controls in the same studies. |
| Quantified Difference | Qualitatively significant; 3-decanone is an effective attractant while 2-decanone is not for this specific pest species. |
| Conditions | Field-based trapping assays for *Xyleborus glabratus*. |
For formulating species-specific lures for agricultural and forestry pest monitoring, 3-decanone provides targeted attraction where its common isomer, 2-decanone, fails.
The position of the carbonyl group significantly influences the perceived scent of decanone isomers. 3-Decanone is characterized by a fatty, green, orange, and floral odor profile. This contrasts with the more 'fruity' or 'waxy' notes often associated with 2-decanone. This differentiation is critical in the flavor and fragrance industry, where specific notes are required to build a desired sensory experience, such as enhancing creamy or fruity notes in food products. The influence of the functional group position on odor type is a known phenomenon in homologous ketone series.
| Evidence Dimension | Odor Profile Description |
| Target Compound Data | Fatty, green, orange, floral. |
| Comparator Or Baseline | 2-Decanone: Strong, fruity odor. |
| Quantified Difference | Qualitative difference in primary scent descriptors, critical for targeted flavor profile creation. |
| Conditions | Sensory panel evaluation for flavor and fragrance applications. |
Procurement for flavor and fragrance applications requires precise odor profiles; substituting 3-decanone with its isomers would result in a fundamentally different and unintended final product scent.
The normal boiling points of decanone isomers differ based on the carbonyl group's position, which affects intermolecular forces. This physical property is a key parameter for process design, particularly for purification via fractional distillation. 3-Decanone's boiling point is distinct from its common isomers, allowing for its separation from reaction byproducts or isomeric contaminants during manufacturing or downstream synthesis.
| Evidence Dimension | Normal Boiling Point (°C at 760 mmHg) |
| Target Compound Data | 204–205 °C |
| Comparator Or Baseline | 2-Decanone: ~211 °C; 4-Decanone: 205–207 °C |
| Quantified Difference | ~6-7 °C lower than 2-decanone; slight but potentially useful difference from 4-decanone. |
| Conditions | Standard atmospheric pressure (760 mmHg). |
This boiling point difference enables more efficient purification, ensuring higher purity grades required for sensitive applications like flavor formulation and semiochemical research, directly impacting material selection for process-controlled synthesis.
Based on its demonstrated efficacy as a kairomone for the redbay ambrosia beetle (*Xyleborus glabratus*), 3-decanone is the appropriate choice for developing and manufacturing lures used in monitoring programs for laurel wilt disease. Its specificity ensures targeted attraction, improving the efficiency of early detection and pest management strategies in forestry and avocado cultivation.
The distinct organoleptic profile of 3-decanone makes it a valuable component for food technologists and flavorists aiming to impart or enhance specific fatty, green, and floral notes in food and beverage products. It is particularly suitable for building complex flavor profiles, such as those found in dairy products or certain fruit essences, where isomeric impurities would alter the final sensory experience.
In multi-step organic synthesis, the defined boiling point of 3-decanone facilitates its purification and removal from reaction mixtures containing isomeric byproducts like 2-decanone. This makes it a preferred building block in processes where high purity is essential for the yield and selectivity of subsequent reaction steps.